molecular formula C9H14N2O3 B187582 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid CAS No. 42574-70-9

4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

Cat. No. B187582
CAS RN: 42574-70-9
M. Wt: 198.22 g/mol
InChI Key: XRJMKVGLGTYEFE-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, also known as 4-MPBA, is an organic compound that has been used in various scientific research applications. It is a derivative of the amino acid piperazine and is formed by the condensation of 4-methyl-piperazine-1-carboxylic acid and acetaldehyde. 4-MPBA is a valuable tool for scientists due to its wide range of uses, from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Piperazine and Its Derivatives in Medicinal Chemistry

Piperazine and its derivatives play a significant role in medicinal chemistry, offering a versatile scaffold for developing drugs with diverse pharmacological activities. Notably, piperazine-based compounds have demonstrated potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in addressing the challenge of tuberculosis and drug resistance. The review by Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

DNA Interaction and Therapeutic Uses

Hoechst 33258 and its analogues, including those with a piperazine moiety, have been studied for their ability to bind strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This interaction underlies their use as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. Issar and Kakkar (2013) review the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, highlighting the versatility of piperazine derivatives in biological research and potential therapeutic applications (Issar & Kakkar, 2013).

Antifungal and Antibacterial Agents

Piperazine derivatives have shown promise as antifungal and antibacterial agents. Xu and Li (2011) document the chemical structures and antifungal activities of compounds isolated from Piper species, including piperazine derivatives, underscoring their potential in developing pharmaceutical or agricultural fungicides (Xu & Li, 2011).

Piperazine-Based Antidepressants

The piperazine substructure is a common feature in many marketed antidepressants, suggesting its significant role beyond favorable CNS pharmacokinetics. Kumar et al. (2021) provide a critical analysis of the importance of piperazine in developing antidepressants, including recent developments and structure-activity relationship (SAR) studies. This review highlights how piperazine influences the design and development of novel antidepressant compounds, providing insights into structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants (Kumar et al., 2021).

properties

IUPAC Name

(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJMKVGLGTYEFE-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364762
Record name 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid

CAS RN

42574-70-9
Record name 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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